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Compound of Interest

Compound Name: H-Glu(oall)-oall p-tosylate
CAS No.: 20845-16-3
Cat. No.: B612981

Get Quote

Executive Summary

H-Glu(OAIl)-OAll p-tosylate (L-Glutamic acid diallyl ester p-toluenesulfonate) represents a
specialized, high-fidelity building block for complex peptide and protein synthesis. Its primary
utility lies in fragment condensation strategies where orthogonal protection of the C-terminus
and the Glutamate side chain is required.

Unlike standard alkyl esters (methyl/ethyl) which require harsh hydrolysis, or acid-labile esters
(t-butyl) which conflict with Boc chemistry, the Allyl ester provides a "third dimension” of
orthogonality. It is stable to both Trifluoroacetic Acid (TFA) and Piperidine, yet is cleaved rapidly
and quantitatively by Palladium(0) catalysis under neutral conditions. The p-tosylate (TosOH)
salt form is critical for this reagent's utility, conferring crystallinity, non-hygroscopicity, and
enhanced shelf-stability compared to the unstable free base or hygroscopic hydrochloride
forms.

Chemical Profile & Technical Specifications
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Property Specification

) L-Glutamic acid diallyl ester p-toluenesulfonate
Chemical Name "
sa

H-Glu(OAIl)-OAll
Common Abbreviation
TosOH

20845-16-3 (Generic for salt forms may vary;

CAS Number _
verify batch)
(Total:
Molecular Formula
)
Molecular Weight ~399.46 g/mol
Appearance White to off-white crystalline powder

Soluble in DMF, DMSO, MeOH, DCM

Solubilit
Y (moderate).[1][2] Insoluble in Ether/Hexane.

+2°C to +8°C; Desiccate (Hygroscopic potential
Storage ) )
if pure HCI, TosOH is more stable).

Mechanistic Insight: The "Why" and "How"
The Orthogonality Triad

In convergent protein synthesis, researchers often encounter the "Protection Group Conflict.”
You cannot use acid-labile protection (Boc/tBu) if you plan to use acid for another step. You
cannot use base-labile protection (Fmoc/Fm) if you need to use secondary amines.

H-Glu(OAIl)-OAIl solves this by operating on a Transition-Metal Gated mechanism.
» Acid Stability: Fully stable to 50-95% TFA (Boc removal conditions).
» Base Stability: Fully stable to 20% Piperidine (Fmoc removal conditions).

e Cleavage: Occurs via
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-allyl palladium complex formation, typically using

[3]

Why the Tosylate Salt?

Amino acid diallyl esters are oils or low-melting solids as free bases, making them prone to
polymerization and hydrolysis.

o Crystallinity: The p-toluenesulfonic acid (TosOH) counterion forces the molecule into a rigid
crystalline lattice, preventing degradation.

» Stoichiometry: Tosylate salts are non-hygroscopic, allowing for precise weighing during
fragment coupling—critical when the counter-fragment (e.g., a 20-mer peptide) is valuable.

Workflow Visualization
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Figure 1: Integration of H-Glu(OAll)-OAll into a convergent synthesis workflow. The reagent
acts as the C-terminal acceptor, maintaining protection until the final assembly phase.

Experimental Protocols

Protocol A: Preparation and Coupling (Fragment
Assembly)
Objective: Couple H-Glu(OAll)-OAll

TosOH to an activated peptide fragment (Fragment A).

Reagents:
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e Fragment A (Carboxyl component, e.g., Fmoc-Peptide-OH).
o H-Glu(OAll)-OAll

TosOH (1.2 equivalents).

e HATU (1.2 equivalents).

o HOALt (1.2 equivalents - optional, reduces racemization).

o DIEA (N,N-Diisopropylethylamine) (4.0 equivalents).

e Solvent: Anhydrous DMF or NMP.

Step-by-Step:

» Neutralization (Critical): The tosylate salt is acidic. Dissolve H-GIu(OAll)-OAll

TosOH in DMF. Add 1.0 equivalent of DIEA before mixing with the activated ester to release
the free amine.

o Note: Do not leave the free amine sitting for hours; diallyl esters can undergo
diketopiperazine formation or polymerization if left unchecked.

» Activation: In a separate vessel, dissolve Fragment A and HATU in DMF. Add 2.0 equivalents
of DIEA. Stir for 2 minutes (Yellow color indicates activation).

e Coupling: Transfer the neutralized H-GIlu(OAll)-OAll solution into the activated Fragment A
solution.

e Reaction: Stir under Nitrogen at Room Temperature (RT) for 1-3 hours.

o Monitoring: Use HPLC or TLC. The disappearance of the amine (ninhydrin test) indicates
completion.

o Work-up:

o Dilute with Ethyl Acetate.[4]
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o Wash with 5%

(removes unreacted acid/HOBY).
o Wash with 5% Citric Acid (removes unreacted amine/DIEA).
o Wash with Brine, Dry over

, and concentrate.

Protocol B: Palladium-Catalyzed Deprotection (The
"Alloc" Cycle)

Objective: Remove the Allyl esters from the Glutamate residue without affecting Fmoc, Boc, or
tBu groups on the rest of the peptide.

Mechanism:

generates a

-allyl complex. A scavenger (nucleophile) is required to "catch” the allyl group and regenerate
the Pd(0) catalyst.

Reagents:
 (Tetrakis(triphenylphosphine)palladium(0)): 0.05 - 0.10 eq.
e Scavenger: Phenylsilane (

) (10-20 eq) OR N-Methylaniline.

o Expert Tip: Phenylsilane is preferred over morpholine/dimedone for solution phase as it is
highly efficient and the byproducts are easier to remove.

e Solvent: Dry DCM or DCM/DMF (1:1) if solubility is an issue.
Step-by-Step:

» Oxygen Exclusion: Degas the solvent (DCM) with Argon/Nitrogen bubbling for 15 minutes.
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is air-sensitive and will oxidize to inactive
(black precipitate) if
IS present.

» Dissolution: Dissolve the protected peptide (FragA-Glu(OAIll)-OAll) in the degassed solvent.
e Scavenger Addition: Add Phenylsilane (20 eq).
o Catalyst Addition: Add

(0.05 eq) quickly. Protect from light (wrap flask in foil).

e Reaction: Stir at RT for 30-60 minutes.

o Visual Check: The solution should remain yellow/orange. If it turns black/colloidal
immediately, the catalyst has decomposed (likely oxygen contamination).

e Quenching & Purification:
o Evaporate solvent.
o DCM Wash: Dissolve residue in DCM and extract with dilute

. The deprotected peptide (now a bis-carboxylic acid) will move to the aqueous layer (as
salt), leaving the Pd-ligands and silane byproducts in the organic layer.

o Acidification: Acidify the aqueous layer (pH 3) with dilute HCI/Citric acid and extract back
into Ethyl Acetate. This ensures high purity.

Troubleshooting & Quality Control
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Issue Probable Cause Corrective Action

Ensure 1 eq of DIEA is added
Incomplete Coupling Salt not neutralized. specifically to neutralize the
TosOH before coupling.

Rigorously degas solvents.
Oxidation of Pd(0).[5] Use fresh catalyst (should be
bright yellow crystals).

Black Precipitate in

Deprotection

Avoid sulfur-containing
] ] solvents (DMSO) during
Incomplete Deprotection Poisoned Catalyst. )
deprotection. Increase Pd

loading to 0.2 eq.

Use HOAt/HATU. Keep base
Racemization Over-activation. concentration minimal during

activation step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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